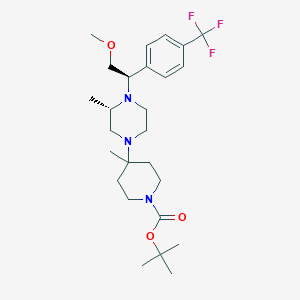![molecular formula C30H32O2 B3028807 3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione CAS No. 334634-19-4](/img/structure/B3028807.png)
3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione
Vue d'ensemble
Description
The compound 3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione is a derivative of β-diketone, which is a class of compounds known for their enol-keto tautomerism. β-Diketones typically have a structure where two keto groups (C=O) are separated by a carbon atom, which can lead to the formation of a hydrogen bond between one of the oxygen atoms and the hydrogen of the central CH group, resulting in an enol form. This tautomerism is a significant feature of β-diketones and influences their chemical behavior and properties.
Synthesis Analysis
While the specific synthesis of 3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione is not detailed in the provided papers, the synthesis of related β-diketone compounds involves the formation of a strong hydrogen bond in the enol tautomer, as seen in the case of 3-(4′-biphenyl)pentane-2,4-dione . The synthesis of β-diketones can also involve the use of thioacetalization as a protective step for sensitive functional groups, as demonstrated by the use of 3-(1,3-dithian-2-ylidene)pentane-2,4-dione in the chemoselective thioacetalization of aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of β-diketones is characterized by the presence of a strong intramolecular hydrogen bond in the enol form. X-ray crystallography has revealed that compounds such as 3-(3′,4′,5′-trimethylphenyl)pentane-2,4-dione exhibit a remarkably symmetrical enol ring, indicative of a strong hydrogen bond . The strength of this bond is often reflected in the vibrational frequencies observed in infrared spectroscopy, with strong hydrogen bonds showing characteristic broad bands .
Chemical Reactions Analysis
β-Diketones are reactive intermediates that can undergo various chemical reactions. The presence of the enol form allows for selective reactions at the enolized carbon, which can be exploited in synthetic chemistry. For example, the thioacetalization reaction mentioned earlier is a chemoselective process where the enol form of β-diketones can be protected, allowing for selective reactions at other sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketones are greatly influenced by the enol-keto tautomerism. The enol form is stabilized by a strong hydrogen bond, which can be quantified by its bond energy, often exceeding 100 kJ mol⁻¹ . This stabilization affects the compound's solubility, boiling point, and reactivity. The vibrational spectroscopy data, including IR and Raman frequencies, provide insights into the strength of the hydrogen bond and the stability of the enol form .
Applications De Recherche Scientifique
Oxidative Coupling in Organic Synthesis
The compound is employed in the oxidative coupling of 1-naphthols over noble and base metal catalysts, specifically in the synthesis of binaphthalenylidene diones. This process uses hydrogen peroxide as an oxidant and yields up to 99% from certain starting materials. It's an environmentally friendly method with potential in organic synthesis, particularly in producing dyes (Maphoru, Heveling, & Pillai, 2014).
Conformational Analysis
The compound has been studied for its conformational properties, particularly its dipole moments in various solvents. This research contributes to understanding molecular structures and behaviors in solution, which is crucial in designing molecules for specific applications (Lam, Ma, Huang, & Liang, 2003).
Crystal Structure Studies
The crystal structures of related compounds have been analyzed to understand the molecular and crystal structure better. This is important in material science and pharmaceutical research for predicting and manipulating compound behaviors (Ji, Deng, Wang, & Miao, 2009).
Asymmetric Synthesis
In asymmetric synthesis, derivatives of 3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione have been utilized as chiral inductors. This is particularly important in creating enantiomerically pure compounds, which is a crucial aspect of drug development and chemical synthesis (Duarte, Alves, & Fortes, 2014).
Polymer Synthesis
The compound and its derivatives have been explored in polymer synthesis, particularly in creating polymers with specific properties like enhanced solubility or tailored molecular weights. This research contributes significantly to developing new materials with potential applications in various fields (Mallakpour & Rafiee, 2008).
Propriétés
IUPAC Name |
(4Z)-2-(2-methylbutan-2-yl)-4-[3-(2-methylbutan-2-yl)-4-oxonaphthalen-1-ylidene]naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O2/c1-7-29(3,4)25-17-23(19-13-9-11-15-21(19)27(25)31)24-18-26(30(5,6)8-2)28(32)22-16-12-10-14-20(22)24/h9-18H,7-8H2,1-6H3/b24-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHVKZNNCBGHEU-VHXPQNKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C2C=C(C(=O)C3=CC=CC=C32)C(C)(C)CC)C4=CC=CC=C4C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C1=C/C(=C/2\C=C(C(=O)C3=CC=CC=C32)C(C)(C)CC)/C4=CC=CC=C4C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Hydroxymethyl)phenyl]-4-piperidinol](/img/structure/B3028726.png)

![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)
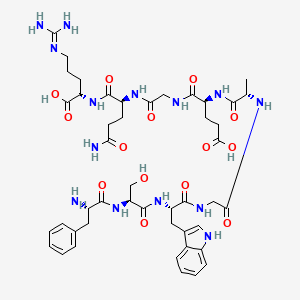
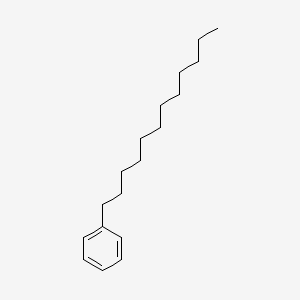

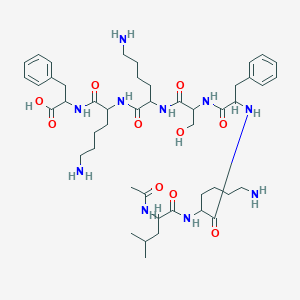
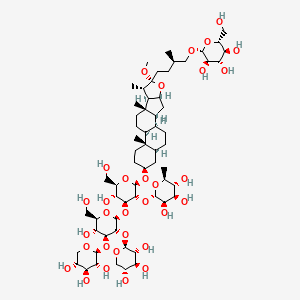

![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)
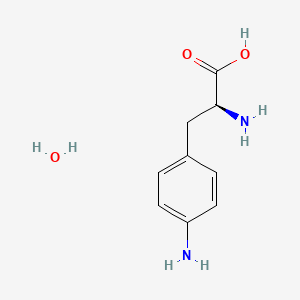
![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)
